
Application Notes and Protocols for 1-Bromo-2-
iodoethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Bromo-2-iodoethane

Cat. No.: B1265497 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-Bromo-2-iodoethane is a valuable and versatile C2 building block in organic synthesis,

prized for the differential reactivity of its carbon-iodine and carbon-bromine bonds. This

attribute allows for selective and sequential transformations, making it a key intermediate in the

synthesis of a variety of important organic molecules, including vinyl halides, heterocycles, and

phosphonium salts. The higher reactivity of the C-I bond, due to its lower bond dissociation

energy compared to the C-Br bond, enables nucleophilic substitution at the iodinated carbon

under milder conditions, leaving the brominated carbon intact for subsequent functionalization.

This document provides detailed application notes and experimental protocols for the use of 1-
bromo-2-iodoethane in several key synthetic transformations.

Physicochemical Properties and Safety Information
1-Bromo-2-iodoethane is a dense liquid that should be handled with appropriate personal

protective equipment in a well-ventilated fume hood.[1]
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Property Value Reference

CAS Number 590-16-9 [1]

Molecular Formula C₂H₄BrI [1]

Molecular Weight 234.86 g/mol [1]

Appearance Colorless to light yellow liquid

Density ~2.5 g/mL

Boiling Point 163-166 °C

Melting Point 28 °C

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory

irritation.[1]

Applications in Organic Synthesis
The unique reactivity profile of 1-bromo-2-iodoethane makes it a valuable reagent for several

classes of reactions.

Synthesis of Vinyl Bromide via Selective Elimination
The controlled elimination of hydrogen iodide (HI) from 1-bromo-2-iodoethane provides a

direct route to vinyl bromide, an important monomer and reagent in organic synthesis. The

weaker C-I bond allows for its preferential cleavage and subsequent elimination over the C-Br

bond.

Experimental Protocol: Synthesis of Vinyl Bromide

Reaction Scheme:

Materials:

1-Bromo-2-iodoethane

Potassium tert-butoxide (t-BuOK)
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Anhydrous tetrahydrofuran (THF)

Inert atmosphere (Nitrogen or Argon)

Procedure:

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux

condenser, and a dropping funnel under an inert atmosphere is charged with a solution of

potassium tert-butoxide (1.1 equivalents) in anhydrous THF.

The solution is cooled to 0 °C in an ice bath.

1-Bromo-2-iodoethane (1.0 equivalent) is dissolved in anhydrous THF and added dropwise

to the stirred solution of potassium tert-butoxide over 30 minutes.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and stirred for an additional 2 hours.

The reaction progress is monitored by thin-layer chromatography (TLC) or gas

chromatography (GC).

Upon completion, the reaction is quenched by the slow addition of water.

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, and filtered.

The solvent is carefully removed by distillation at atmospheric pressure.

The crude vinyl bromide is purified by fractional distillation.

Quantitative Data:
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Reactant
Molar
Ratio

Base Solvent
Temperat
ure

Reaction
Time

Yield (%)

1-Bromo-2-

iodoethane
1.0

t-BuOK

(1.1 eq)
THF 0 °C to RT 2.5 h >85

Logical Relationship Diagram: Selective Elimination

1-Bromo-2-iodoethane

Transition State

E2 Elimination

Strong, non-nucleophilic base (e.g., t-BuOK)

Vinyl Bromide Base·HI

Click to download full resolution via product page

Br-CH₂-CH₂-I + 2 PhCH₂NH₂ → PhCH₂-N(CH₂)₂ + PhCH₂NH₃⁺I⁻ + PhCH₂NH₃⁺Br⁻

Caption: Experimental workflow for the synthesis of N-benzylaziridine.

Preparation of (2-Bromoethyl)triphenylphosphonium
Iodide
The selective reaction of 1-bromo-2-iodoethane with triphenylphosphine results in the

formation of a phosphonium salt. The nucleophilic attack of the phosphine occurs at the more

reactive carbon-iodine bond, yielding (2-bromoethyl)triphenylphosphonium iodide, a precursor

to vinylphosphonium salts and other valuable synthetic intermediates.

Experimental Protocol: Synthesis of (2-Bromoethyl)triphenylphosphonium Iodide

Reaction Scheme:
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Materials:

1-Bromo-2-iodoethane

Triphenylphosphine (PPh₃)

Anhydrous toluene

Procedure:

A solution of triphenylphosphine (1.0 equivalent) in anhydrous toluene is prepared in a flame-

dried round-bottom flask under an inert atmosphere.

1-Bromo-2-iodoethane (1.05 equivalents) is added to the solution at room temperature.

The reaction mixture is stirred at room temperature for 24 hours, during which a white

precipitate forms.

The precipitate is collected by filtration, washed with cold toluene, and then with diethyl

ether.

The resulting white solid is dried under vacuum to afford pure (2-

bromoethyl)triphenylphosphonium iodide.

Quantitative Data:

Phosphine
Molar Ratio
(Phosphine:
Reagent)

Solvent
Temperatur
e

Reaction
Time

Yield (%)

Triphenylpho

sphine
1.0 : 1.05 Toluene Room Temp. 24 h >90

Signaling Pathway Analogy: Selective Phosphonium Salt Formation
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Reaction Pathways

1-Bromo-2-iodoethane

Attack at C-I (Favored)

Lower Activation Energy

Attack at C-Br (Disfavored)

Higher Activation Energy

Triphenylphosphine (PPh₃)

(2-Bromoethyl)triphenylphosphonium Iodide

Click to download full resolution via product page

Caption: Preferential reaction pathway in the synthesis of (2-bromoethyl)triphenylphosphonium

iodide.

Conclusion
1-Bromo-2-iodoethane is a highly effective and selective reagent in organic synthesis. Its

differential halide reactivity allows for the targeted synthesis of vinyl bromide, N-substituted

aziridines, and functionalized phosphonium salts under controlled conditions. The protocols

outlined in this document provide a framework for the practical application of this versatile C2

building block in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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